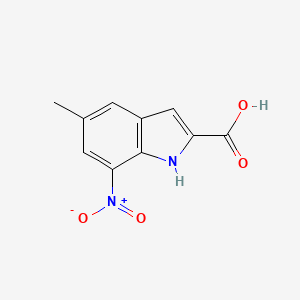

5-methyl-7-nitro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-7-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-5-2-6-4-7(10(13)14)11-9(6)8(3-5)12(15)16/h2-4,11H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUDZZYFDPINJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256338 | |

| Record name | 5-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90771-56-5 | |

| Record name | 5-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90771-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-methyl-7-nitro-1H-indole-2-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methyl-7-nitro-1H-indole-2-carboxylic acid, a substituted indole with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic route, predicted physicochemical and spectroscopic properties based on closely related analogues, and explores its potential biological significance.

Introduction: The Significance of the Indole Scaffold

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] The indole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. The introduction of substituents, such as methyl and nitro groups, onto the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. This guide focuses on the specific regioisomer 5-methyl-7-nitro-1H-indole-2-carboxylic acid, exploring its chemical characteristics and potential as a building block for novel therapeutic agents.

Proposed Synthesis: A Strategic Approach via Japp-Klingemann and Fischer Indole Synthesis

A robust and versatile method for the synthesis of substituted indole-2-carboxylic acids is the combination of the Japp-Klingemann reaction and the Fischer indole synthesis.[2][3][4] This two-step sequence offers a high degree of control over the substitution pattern of the final indole product.

Step 1: Japp-Klingemann Reaction for Hydrazone Formation

The synthesis would commence with the diazotization of 2-methyl-4-nitroaniline. The resulting diazonium salt is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, in a Japp-Klingemann reaction to yield the corresponding hydrazone intermediate.[2][4] The reaction proceeds through the coupling of the diazonium salt with the enolate of the β-ketoester, followed by the cleavage of the acetyl group.

Experimental Protocol: Japp-Klingemann Reaction (Proposed)

-

Diazotization of 2-methyl-4-nitroaniline:

-

Dissolve 2-methyl-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

-

-

Hydrazone Formation:

-

In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in a mixture of ethanol and water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the β-ketoester solution with vigorous stirring.

-

Allow the reaction mixture to stir at low temperature for several hours, then gradually warm to room temperature.

-

The precipitated hydrazone product is collected by filtration, washed with water, and dried.

-

Step 2: Fischer Indole Synthesis for Cyclization

The hydrazone intermediate obtained from the Japp-Klingemann reaction is then subjected to cyclization under acidic conditions to form the indole ring. This is the classic Fischer indole synthesis.[5][6] The reaction involves an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by the elimination of ammonia. Polyphosphoric acid (PPA) or a mixture of acetic acid and hydrochloric acid are commonly used catalysts for this transformation.[7]

Experimental Protocol: Fischer Indole Synthesis (Proposed)

-

Cyclization:

-

Add the dried hydrazone intermediate to a pre-heated solution of polyphosphoric acid or a suitable acidic medium.

-

Heat the reaction mixture at an elevated temperature (e.g., 85-115 °C) for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

The crude ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate will precipitate.

-

-

Hydrolysis:

-

The crude ester is then subjected to alkaline hydrolysis using a solution of sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol).[7][8]

-

The reaction mixture is heated under reflux until the ester is completely hydrolyzed.

-

After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the desired 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

-

The final product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

-

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

Physicochemical Properties (Predicted)

The physicochemical properties of 5-methyl-7-nitro-1H-indole-2-carboxylic acid can be predicted based on the known data of its structural analogues.

| Property | Predicted Value/Range | Basis for Prediction | Citation |

| Molecular Formula | C₁₀H₈N₂O₄ | - | - |

| Molecular Weight | 220.18 g/mol | - | [9] |

| Appearance | Pale yellow to brown solid | Based on related nitroindole compounds. | [10] |

| Melting Point | >250 °C (with decomposition) | High melting points are characteristic of nitro-substituted indole carboxylic acids. For instance, 5-nitroindole-2-carboxylic acid has a melting point above 300°C. | [11] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The carboxylic acid and nitro groups suggest some polarity, but the indole ring is largely nonpolar. Related compounds show solubility in DMSO. |

Spectroscopic Characterization (Predicted)

The structural elucidation of 5-methyl-7-nitro-1H-indole-2-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methyl protons, the N-H proton of the indole, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all ten carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring will be particularly informative about the electronic effects of the substituents.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively).[12]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.18). The fragmentation pattern can provide further structural information.

Potential Applications in Drug Discovery

Nitro-substituted indole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which is crucial for drug-receptor binding.

-

Antiviral Activity: Several indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[13][14] The carboxylic acid moiety is often crucial for chelating with metal ions in the active site of the enzyme.[15]

-

Enzyme Inhibition: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been explored as allosteric inhibitors of fructose-1,6-bisphosphatase, a potential target for the treatment of type 2 diabetes.[16]

-

Anticancer and Antimicrobial Properties: The indole scaffold is present in many anticancer and antimicrobial agents. The specific substitution pattern of 5-methyl-7-nitro-1H-indole-2-carboxylic acid could confer unique biological activities in these areas.[10]

Diagram of Potential Biological Interactions

Caption: Potential interactions of the title compound with biological targets.

Conclusion

5-methyl-7-nitro-1H-indole-2-carboxylic acid represents a promising, yet underexplored, molecule for researchers in drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The proposed synthetic route via the Japp-Klingemann and Fischer indole reactions offers a viable pathway for its preparation. Further experimental validation of its properties and biological activities is warranted to fully elucidate its potential as a lead compound for the development of novel therapeutics.

References

-

Japp–Klingemann reaction - Wikipedia.

-

The Japp‐Klingemann Reaction - ResearchGate.

-

The Fischer Indole Synthesis: A Semiempirical Study.

-

Fischer indole synthesis - Wikipedia.

-

The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.

-

Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.

-

A three-component Fischer indole synthesis - PubMed.

-

Japp-Klingemann reaction - chemeurope.com.

-

APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES - TSI Journals.

-

synthesis of 5-substituted indole derivatives, part ii.1.

-

3-Methyl-5-nitro-1H-indole-2-carboxylic acid - EvitaChem.

-

5-Nitroindole-2-carboxylic acid - Fluorochem.

-

5-methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 259188 - PubChem.

-

7-Nitroindole-2-carboxylic acid - Chem-Impex.

-

5-Nitroindole-2-carboxylic acid - Chem-Impex.

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC.

-

CAS 6960-45-8 (7-Nitroindole-2-carboxylic acid) - BOC Sciences.

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing.

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure.

-

comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic - Semantic Scholar.

-

7-nitro-2-indole carboxylic acid | Sigma-Aldrich.

-

1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - ChemicalBook.

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI.

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate.

-

1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook.

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar.

-

CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents.

-

5-Nitro-1H-indole-2-carboxylic Acid | 16730-20-4 | Tokyo Chemical Industry (India) Pvt. Ltd..

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC.

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications.

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC.

-

5-methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 259188 - PubChem.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 8. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Buy 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (EVT-3053956) | 446830-73-5 [evitachem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

5-methyl-7-nitro-1H-indole-2-carboxylic acid CAS number lookup

An In-Depth Technical Guide to 5-methyl-7-nitro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can bind to a wide range of biological targets. Modifications to the indole core, such as the introduction of nitro and methyl groups, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific derivative, 5-methyl-7-nitro-1H-indole-2-carboxylic acid, a molecule with potential for novel therapeutic applications.

Compound Identification and Physicochemical Properties

While a dedicated CAS number for 5-methyl-7-nitro-1H-indole-2-carboxylic acid has not been identified, its identity can be unequivocally established through its chemical structure and IUPAC name.

IUPAC Name: 5-methyl-7-nitro-1H-indole-2-carboxylic acid

Molecular Formula: C₁₀H₈N₂O₄

Molecular Weight: 220.18 g/mol

The physicochemical properties of this compound can be extrapolated from closely related analogs. The introduction of a methyl group at the 5-position is expected to increase lipophilicity, while the nitro group at the 7-position will be a strong electron-withdrawing group, influencing the acidity of the carboxylic acid and the overall electronic distribution of the indole ring.

Table 1: Predicted and Comparative Physicochemical Properties of Indole-2-Carboxylic Acid Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-methyl-7-nitro-1H-indole-2-carboxylic acid | Not Assigned | C₁₀H₈N₂O₄ | 220.18 | Target compound; properties are predictive. |

| 5-nitro-1H-indole-2-carboxylic acid | 16730-20-4 | C₉H₆N₂O₄ | 206.16 | Electron-withdrawing nitro group at C5.[1][2] |

| 7-nitro-1H-indole-2-carboxylic acid | 6960-45-8 | C₉H₆N₂O₄ | 206.16 | Electron-withdrawing nitro group at C7.[3][4][5][6][7] |

| 5-methyl-1H-indole-2-carboxylic acid | 10241-97-1 | C₁₀H₉NO₂ | 175.18 | Electron-donating methyl group at C5.[8] |

| 1-methyl-5-nitro-1H-indole-2-carboxylic acid | 71056-94-5 | C₁₀H₈N₂O₄ | 220.18 | N-methylation with a nitro group at C5.[9] |

Proposed Synthetic Pathway

A plausible synthetic route to 5-methyl-7-nitro-1H-indole-2-carboxylic acid can be designed based on established indole synthesis methodologies, such as the Fischer indole synthesis, followed by functional group manipulations. A potential multi-step synthesis is outlined below.

Experimental Protocol: A Hypothetical Synthesis

-

Step 1: Fischer Indole Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate.

-

React 4-methylphenylhydrazine with ethyl pyruvate in the presence of a suitable acid catalyst (e.g., polyphosphoric acid or sulfuric acid) in a solvent like ethanol or toluene.

-

The reaction mixture is typically heated to facilitate cyclization.

-

The resulting ethyl 5-methyl-1H-indole-2-carboxylate is then isolated and purified using standard techniques like recrystallization or column chromatography.

-

-

Step 2: Nitration of Ethyl 5-methyl-1H-indole-2-carboxylate.

-

The selective nitration at the 7-position can be achieved by carefully choosing the nitrating agent and reaction conditions. A mixture of nitric acid and sulfuric acid at low temperatures is a common method.

-

The electron-donating methyl group at the 5-position and the directing effect of the indole nitrogen will influence the regioselectivity of the nitration.

-

The product, ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate, is then purified.

-

-

Step 3: Hydrolysis to 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

-

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or THF.[10]

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

-

Acidification of the reaction mixture with a strong acid (e.g., HCl) will precipitate the final product, 5-methyl-7-nitro-1H-indole-2-carboxylic acid, which can then be collected by filtration and dried.

-

Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

Potential Applications and Biological Significance

The biological activity of 5-methyl-7-nitro-1H-indole-2-carboxylic acid can be inferred from the known applications of its structural analogs.

-

Enzyme Inhibition: 7-Nitro-1H-indole-2-carboxylic acid is a known potent and selective inhibitor of APE1 (Apurinic/apyrimidinic endonuclease-1), a key enzyme in DNA base excision repair.[3] This suggests that the target compound may also exhibit inhibitory activity against APE1 or other enzymes involved in cellular signaling pathways. Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme implicated in diabetes.[11]

-

Antimicrobial and Anti-inflammatory Agents: 5-Nitroindole-2-carboxylic acid is utilized in the development of novel pharmaceuticals with anti-inflammatory and antimicrobial properties.[2] The presence of the nitro group is often associated with antimicrobial activity.

-

Drug Development Intermediate: Substituted indole-2-carboxylic acids are valuable intermediates in organic synthesis for the creation of more complex bioactive molecules.[2][12] The title compound could serve as a key building block for novel therapeutic agents. For instance, indole-2-carboxamides have been explored for their anti-trypanosoma cruzi activity.[10]

Conclusion

5-methyl-7-nitro-1H-indole-2-carboxylic acid represents a promising, albeit less-explored, chemical entity with significant potential in drug discovery and medicinal chemistry. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, this guide provides a foundational framework for its synthesis and potential applications. Further research into this molecule is warranted to fully elucidate its biological activity and therapeutic potential.

References

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

The Journal of the American Chemical Society. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. [Link]

-

PubChem. 5-methyl-1H-indole-2-carboxylic acid. [Link]

-

Thermo Scientific Chemicals. 7-Nitroindole-2-carboxylic acid, 96% 5 g. [https://www.thermofisher.com/order/catalog/product/B20786.06]([Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-Nitroindole-2-carboxylic acid | 6960-45-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6960-45-8|7-Nitro-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 7-Nitroindole-2-carboxylic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. B20786.03 [thermofisher.com]

- 8. 5-methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 259188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet SDS for 5-methyl-7-nitro-1H-indole-2-carboxylic acid

All waste materials should be disposed of in accordance with local, state, and federal regulations. The chemical should be mixed with a combustible solvent and burned in a chemical incinerator equipped with a burner and scrubber. [13]

References

-

PubChem. (n.d.). 5-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved from [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.ie [fishersci.ie]

- 3. 7-Nitroindole-2-carboxylic acid | 6960-45-8 [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. goldbio.com [goldbio.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergent Therapeutic Landscape of 5-methyl-7-nitro-1H-indole-2-carboxylic acid: A Technical Guide for Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this vast chemical space, 5-methyl-7-nitro-1H-indole-2-carboxylic acid emerges as a compound of significant interest for contemporary drug discovery. While direct and extensive research on this specific molecule is in its nascent stages, its structural features—a substituted nitro-indole core—place it at the intersection of several critical therapeutic pathways. This guide provides a comprehensive technical overview of the therapeutic potential of 5-methyl-7-nitro-1H-indole-2-carboxylic acid, drawing upon evidence from closely related analogs to postulate its utility as an anticancer, antiviral, and metabolic disease therapeutic agent. We will delve into its synthetic rationale, explore its likely molecular targets, and provide detailed experimental protocols for its biological evaluation.

Synthetic Strategy: A Plausible Route to 5-methyl-7-nitro-1H-indole-2-carboxylic acid

The synthesis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid can be approached through established methods in indole chemistry, with the Reissert indole synthesis being a highly adaptable and efficient strategy. The following proposed synthesis provides a logical and experimentally sound pathway to the target compound.

Proposed Synthetic Pathway

A plausible synthetic route would begin with the condensation of 2-methyl-4-nitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding α-keto ester. Subsequent reductive cyclization of the nitro group, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation, would yield the indole ring. Finally, hydrolysis of the ethyl ester would afford the desired 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

Part 1: Anticancer Potential - Targeting the c-Myc Oncogene

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[3] Its promoter region contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure, which acts as a transcriptional repressor.[2][4] Stabilization of this G4 structure by small molecules is a promising strategy for downregulating c-Myc expression.[4]

The Rationale: Insights from 5-Nitroindole Analogs

Studies on substituted 5-nitroindole derivatives have demonstrated their ability to bind to and stabilize the c-Myc promoter G-quadruplex.[5] These compounds have been shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species in cancer cells.[5] The presence of the nitro group on the indole scaffold is often crucial for this activity. Given these findings, 5-methyl-7-nitro-1H-indole-2-carboxylic acid is a strong candidate for investigation as a c-Myc G4-stabilizing agent.

Experimental Workflow: Evaluation as a c-Myc G-Quadruplex Binder

Caption: Workflow for evaluating the anticancer potential via c-Myc G-quadruplex binding.

Experimental Protocol: Fluorescent Indicator Displacement (FID) Assay

This assay is a high-throughput method to screen for and quantify the binding of ligands to G-quadruplex DNA.

-

Preparation of G-Quadruplex DNA: The c-Myc promoter G-quadruplex-forming oligonucleotide (e.g., Pu27) is diluted in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) and annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature to facilitate G-quadruplex formation.

-

Assay Setup: In a 96-well plate, the annealed G-quadruplex DNA is incubated with a fluorescent probe (e.g., Thioflavin T) that exhibits enhanced fluorescence upon binding to the G-quadruplex.

-

Compound Addition: Serial dilutions of 5-methyl-7-nitro-1H-indole-2-carboxylic acid are added to the wells.

-

Measurement: The fluorescence is measured using a plate reader. A decrease in fluorescence intensity indicates the displacement of the fluorescent probe by the test compound, signifying binding to the G-quadruplex.

-

Data Analysis: The data is plotted as fluorescence intensity versus compound concentration, and the binding affinity (Kd) or the concentration required to displace 50% of the probe (DC50) is calculated.

Part 2: Antiviral Potential - Targeting HIV-1 Integrase

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome.[6] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical class of antiretroviral drugs.[7][8]

The Rationale: The Promise of the Indole-2-carboxylic Acid Scaffold

The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors.[7][9] Derivatives of this scaffold have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase, with some compounds exhibiting IC50 values in the low micromolar range.[9][10] The mechanism of action is believed to involve the chelation of two Mg2+ ions within the active site of the integrase enzyme by the indole nucleus and the C2 carboxyl group.[7][8] The presence of a nitro group can further enhance binding interactions.

Experimental Workflow: Assessing HIV-1 Integrase Inhibition

Caption: Workflow for evaluating the potential as an HIV-1 integrase inhibitor.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate (oligonucleotide mimicking the host DNA).

-

Reaction Setup: The reaction is typically carried out in a buffer containing MgCl2. The integrase enzyme is pre-incubated with the test compound (5-methyl-7-nitro-1H-indole-2-carboxylic acid) at various concentrations.

-

Initiation: The reaction is initiated by the addition of the donor and target DNA substrates.

-

Incubation: The reaction mixture is incubated at 37°C to allow for the strand transfer reaction to occur.

-

Detection: The reaction products (strand transfer products) are separated by gel electrophoresis and visualized, often using a fluorescently labeled DNA substrate.

-

Quantification: The amount of strand transfer product is quantified, and the IC50 value (the concentration of inhibitor that reduces the strand transfer activity by 50%) is determined.

Part 3: Metabolic Disease Potential - Targeting Fructose-1,6-bisphosphatase and Chk2 Kinase

A. Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that produces glucose from non-carbohydrate precursors.[11] Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes.[12]

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of FBPase.[13][14] One potent inhibitor from this class demonstrated an IC50 of 0.99 μM.[13][14] These findings suggest that the 7-nitroindole scaffold can effectively target the allosteric site of FBPase, making 5-methyl-7-nitro-1H-indole-2-carboxylic acid a compelling candidate for investigation in this area.

B. Inhibition of Checkpoint Kinase 2 (Chk2)

Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, making it a target for cancer therapy.[15]

A derivative of 7-nitro-1H-indole-2-carboxylic acid has been identified as a selective submicromolar inhibitor of Chk2 in vitro. This compound acts as a competitive inhibitor with respect to ATP and has been shown to inhibit Chk2 activity in cells. This provides a strong rationale for evaluating 5-methyl-7-nitro-1H-indole-2-carboxylic acid as a potential Chk2 inhibitor.

Experimental Protocols

-

Principle: FBPase activity is measured by coupling the production of fructose-6-phosphate to the reduction of NADP+, which is monitored at 340 nm.[11]

-

Reaction Mixture: A buffer containing Tris, MgCl2, (NH4)2SO4, EDTA, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase is prepared.

-

Inhibitor and Enzyme Addition: The test compound and FBPase are added to the reaction mixture and equilibrated.

-

Initiation: The reaction is started by the addition of the substrate, fructose-1,6-bisphosphate.

-

Measurement: The change in absorbance at 340 nm over time is recorded to determine the enzyme activity. The IC50 is calculated from a dose-response curve.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to kinase activity.[16]

-

Reaction Setup: In a 96- or 384-well plate, the Chk2 enzyme is incubated with its substrate (e.g., CHKtide), ATP, and various concentrations of the test compound.[7]

-

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and to generate a luminescent signal with luciferase.

-

Measurement: The luminescence is measured using a luminometer, and the IC50 value is determined.

Data Summary: Biological Activities of Related Indole-2-Carboxylic Acid Derivatives

| Compound Class | Target | Key Findings | IC50 Values | Reference |

| 5-Nitroindole Derivatives | c-Myc G-Quadruplex | Downregulate c-Myc expression, induce cell-cycle arrest. | Not specified | [5] |

| Indole-2-carboxylic Acid Derivatives | HIV-1 Integrase | Inhibit strand transfer activity. | 3.11 µM (for compound 17a) | [9][10] |

| 7-Nitro-1H-indole-2-carboxylic Acid Derivatives | Fructose-1,6-bisphosphatase (FBPase) | Allosteric inhibitors. | 0.99 µM (for compound 3.9) | [13][14] |

| 7-Nitro-1H-indole-2-carboxylic Acid Derivative | Checkpoint Kinase 2 (Chk2) | Selective, ATP-competitive inhibitor. | Submicromolar |

Conclusion and Future Directions

While direct experimental data for 5-methyl-7-nitro-1H-indole-2-carboxylic acid is currently limited, the wealth of information available for structurally related compounds strongly supports its potential as a versatile scaffold for drug discovery. Its structural motifs suggest a high probability of activity against c-Myc G-quadruplexes, HIV-1 integrase, FBPase, and Chk2 kinase. The experimental workflows and protocols detailed in this guide provide a clear and robust framework for the comprehensive evaluation of this promising compound. Further investigation through synthesis and rigorous biological testing is warranted to fully elucidate its therapeutic potential and to pave the way for the development of novel therapeutics for cancer, HIV, and metabolic diseases.

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing.

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC.

- Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed.

- WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google P

- Application Notes and Protocols for Chk2-IN-1 Kinase Assays - Benchchem.

- Indole-2-carboxylic acid ethyl ester - GoldBio.

- Synthesis of Medicinally Important Indole Deriv

- CHK2 Kinase Assay - Promega Corpor

- Integrase Assay Kit (Wild-Type)

- A review on indole synthesis from nitroarenes: classical to modern approaches.

- Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells | Nucleic Acids Research | Oxford Academic.

- Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC.

- In silico screening of a novel scaffold for fructose-1,6-bisphos

- Targeting c-MYC G-Quadruplexes for Cancer Tre

- Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - Semantic Scholar.

- Direct evidence for a G-quadruplex in a promoter region and its targeting with a small molecule to repress c-MYC transcription | PNAS.

- Ligand-based designing, in silico screening, and biological evaluation of new potent fructose-1,6-bisphosphatase (FBPase)

- Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam.

- MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes | PNAS.

- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosph

- CAS 6960-45-8 (7-Nitroindole-2-carboxylic acid) - BOC Sciences.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing.

- The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1 - ACS Public

- 7-Nitroindole-2-carboxylic acid - Chem-Impex.

- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchG

- Buy 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (EVT-3053956) | 446830-73-5 - EvitaChem.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC.

- Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent.

- 5-Methoxyindole-2-carboxylic acid 97 4382-54-1 - Sigma-Aldrich.

- Effects of 5-methoxyindole-2-carboxylic acid on carbohydr

Sources

- 1. Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. CHK2 Kinase Enzyme System Application Note [worldwide.promega.com]

- 6. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico screening of a novel scaffold for fructose-1,6-bisphosatase (FBPase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. promega.com [promega.com]

An In-depth Technical Guide to the Bioavailability and Stability Profile of Substituted Indole Carboxylic Acids

Introduction: The Expanding Therapeutic Potential of Substituted Indole Carboxylic Acids

Substituted indole carboxylic acids represent a burgeoning class of molecules in modern drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] The addition of a carboxylic acid moiety and further substitutions on the indole ring allows for a nuanced modulation of the molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile. These modifications can enhance target engagement, improve metabolic stability, and optimize oral bioavailability.[4][5]

However, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, primarily centered around achieving a desirable bioavailability and ensuring adequate stability. Poor aqueous solubility, rapid metabolism, and inherent instability of the indole ring can curtail the therapeutic potential of these compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key factors governing the bioavailability and stability of substituted indole carboxylic acids. We will delve into the intricate interplay of physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and degradation pathways. Furthermore, this guide will present field-proven insights and detailed experimental protocols to empower researchers in the rational design and development of robust and efficacious indole carboxylic acid-based therapeutics.

I. Physicochemical Properties: The Foundation of Bioavailability and Stability

The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties. For substituted indole carboxylic acids, a thorough understanding of these parameters is paramount for predicting and optimizing their in vivo performance.

A. Lipophilicity (LogP/LogD), Solubility, and pKa: A Delicate Balance

The lipophilicity of a compound, often expressed as the logarithm of its partition coefficient (LogP) or distribution coefficient at a specific pH (LogD), is a critical determinant of its ability to traverse biological membranes. The carboxylic acid group, being ionizable, means that the lipophilicity of these compounds is highly pH-dependent.

-

pKa : The acid dissociation constant (pKa) of the carboxylic acid group typically falls in the range of 3.5 to 4.5.[6] This means that in the acidic environment of the stomach, the carboxylic acid will be largely protonated and neutral, favoring absorption. Conversely, in the more neutral pH of the intestines, it will be deprotonated and charged, which can limit passive diffusion.

-

LogP/LogD : Substituents on the indole ring can significantly alter the molecule's overall lipophilicity. Electron-withdrawing groups, such as halogens, can increase lipophilicity, while electron-donating groups, like methoxy groups, can have a more complex effect. Quantitative Structure-Activity Relationship (QSAR) studies have shown that there is often an optimal range of lipophilicity for biological activity and absorption.[7]

| Property | Typical Range/Value | Influence on Bioavailability |

| pKa | 3.5 - 4.5 | Governs the ionization state in different GI tract segments, impacting solubility and permeability.[6] |

| LogP/LogD7.4 | Highly variable with substitution | A balance is crucial; too low may limit membrane permeability, too high can lead to poor aqueous solubility and high plasma protein binding. |

| Aqueous Solubility | Generally low for neutral forms | A key limiting factor for oral absorption. |

B. The Impact of Substituents on Physicochemical Properties

The nature and position of substituents on the indole ring are powerful tools for fine-tuning the molecule's properties.

-

Halogens (F, Cl, Br) : Halogenation is a common strategy in drug design. Fluorine, in particular, can enhance metabolic stability and binding affinity without significantly increasing steric bulk.[8][9] The introduction of halogens generally increases lipophilicity.[5]

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃) : These groups can influence the electron density of the indole ring, potentially affecting its susceptibility to oxidation and metabolism.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN) : These groups can impact the pKa of the indole N-H and influence metabolic pathways.

II. ADME Profile: The Body's Interaction with Substituted Indole Carboxylic Acids

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is crucial for predicting its pharmacokinetic behavior and potential for efficacy and toxicity.

A. Absorption

For orally administered drugs, absorption is primarily influenced by solubility and permeability. As discussed, the pH-dependent solubility of indole carboxylic acids presents a significant challenge. Strategies to enhance solubility, such as the use of amorphous solid dispersions or lipid-based formulations, are often necessary.[6]

Permeability across the intestinal epithelium can be assessed using in vitro models like the Caco-2 cell permeability assay. This assay provides valuable information on both passive diffusion and the potential for active transport or efflux.

B. Distribution

Once absorbed, the distribution of a drug to its target tissues is influenced by its plasma protein binding, lipophilicity, and tissue permeability. Highly lipophilic compounds may exhibit extensive plasma protein binding, limiting the concentration of free, active drug.

C. Metabolism: A Double-Edged Sword

Metabolism is a critical process that can lead to either detoxification and clearance or bioactivation to toxic metabolites. The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes.

-

Phase I Metabolism (Oxidation) : CYP enzymes, particularly CYP2A6, CYP2E1, and CYP2C19, are known to oxidize the indole ring, leading to the formation of various hydroxylated metabolites, oxindoles, and isatins.[10] The position of substituents can direct the site of oxidation. For instance, substitution at the 3-position can block oxidation at that site, potentially shunting metabolism to other positions on the ring.[11]

-

Phase II Metabolism (Conjugation) : The carboxylic acid moiety is a prime target for glucuronidation, a major Phase II metabolic pathway that facilitates excretion. The formation of acyl glucuronides is a common metabolic fate for indole carboxylic acids.[12][13] These glucuronide conjugates are generally more water-soluble and readily excreted.

Figure 1: A simplified overview of the ADME pathway for orally administered substituted indole carboxylic acids.

D. Excretion

The primary route of excretion for substituted indole carboxylic acids and their metabolites is via the kidneys (renal excretion) and/or the bile (biliary excretion). The increased water solubility of metabolites, particularly glucuronide conjugates, facilitates their elimination from the body.

III. Stability Profile and Degradation Pathways

The inherent chemical stability of a drug molecule is a critical quality attribute that can impact its shelf-life, safety, and efficacy. The indole nucleus, while aromatic, is susceptible to degradation under various conditions.

A. Key Factors Influencing Stability

-

pH : The stability of indole derivatives can be pH-dependent. Both acidic and basic conditions can catalyze degradation, often through hydrolysis of substituents or degradation of the indole ring itself.

-

Oxidation : The electron-rich indole ring is prone to oxidation. This can be initiated by atmospheric oxygen (auto-oxidation), peroxides, or metal ions.[10]

-

Light (Photostability) : Many indole compounds are sensitive to light and can undergo photodegradation.[14] This is a critical consideration for both drug substance and drug product manufacturing and storage.

B. Common Degradation Pathways

Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, heat, light, and oxidizing agents, are essential for identifying potential degradation products and elucidating degradation pathways.[15][16][17]

Figure 2: Common degradation pathways for substituted indole carboxylic acids.

IV. Formulation Strategies to Enhance Bioavailability and Stability

For many substituted indole carboxylic acids, formulation development is not just an option but a necessity to achieve therapeutic viability.

A. Improving Solubility and Dissolution Rate

-

Particle Size Reduction : Micronization and nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate.

-

Amorphous Solid Dispersions : Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.

-

Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

B. Prodrug Approaches

For compounds with poor permeability due to the charged carboxylic acid group, a prodrug strategy can be employed. Esterification of the carboxylic acid can create a more lipophilic molecule that can more readily cross the intestinal membrane. Once absorbed, the ester is cleaved by endogenous esterases to release the active parent drug.

C. Stabilization in Formulation

-

Antioxidants : The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can mitigate oxidative degradation.

-

Light Protection : Packaging in amber vials or other light-resistant containers is essential for photolabile compounds.

-

pH Control : For liquid formulations, buffering the solution to a pH of maximum stability is crucial.

V. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments to assess the bioavailability and stability of substituted indole carboxylic acids.

A. Protocol 1: Caco-2 Permeability Assay

This in vitro assay is the industry standard for predicting intestinal permeability.[12][18][19]

1. Cell Culture and Monolayer Formation:

- Culture Caco-2 cells in appropriate media and conditions.

- Seed cells onto semi-permeable filter supports in Transwell® plates.

- Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

- Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be within the laboratory's established range.

- Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

3. Permeability Assessment:

- Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

- Prepare a stock solution of the test compound in DMSO and dilute to the final concentration in transport buffer.

- For apical-to-basolateral (A-B) transport, add the compound solution to the apical chamber and transport buffer to the basolateral chamber.

- For basolateral-to-apical (B-A) transport, add the compound solution to the basolateral chamber and transport buffer to the apical chamber.

- Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

- At the end of the incubation, collect samples from both the donor and receiver chambers.

4. Sample Analysis and Data Calculation:

- Quantify the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).

- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

- dQ/dt is the rate of drug transport

- A is the surface area of the filter membrane

- C₀ is the initial concentration in the donor chamber

5. Data Interpretation:

- Compare the Papp value to those of high and low permeability control compounds.

- Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Caco-2 Cell Culture" -> "Seeding on Transwell Inserts";

"Seeding on Transwell Inserts" -> "Monolayer Formation (21-25 days)";

"Monolayer Formation (21-25 days)" -> "Monolayer Integrity Check (TEER)";

"Monolayer Integrity Check (TEER)" -> "Permeability Assay";

"Permeability Assay" -> "Sample Collection (Donor & Receiver)";

"Sample Collection (Donor & Receiver)" -> "LC-MS/MS Analysis";

"LC-MS/MS Analysis" -> "Calculate Papp & Efflux Ratio";

"Calculate Papp & Efflux Ratio" -> "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Caco-2 Cell Culture";

}

Figure 3: Workflow for the Caco-2 permeability assay.

B. Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the in vivo ADME properties of a compound.[20][21]

1. Animal Preparation:

- Acclimate rodents (e.g., Sprague-Dawley rats) to the facility for at least one week.

- Fast animals overnight before dosing.

2. Formulation and Dosing:

- Prepare a suitable formulation of the test compound (e.g., a solution or suspension).

- Administer the compound via the desired route (e.g., oral gavage or intravenous injection).

3. Blood Sampling:

- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

- Process blood to obtain plasma and store at -80°C until analysis.

4. Sample Analysis:

- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[9]

- Analyze the plasma samples.

5. Pharmacokinetic Analysis:

- Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data.

- Determine key pharmacokinetic parameters, including:

- Maximum plasma concentration (Cmax)

- Time to reach Cmax (Tmax)

- Area under the plasma concentration-time curve (AUC)

- Half-life (t₁/₂)

- Clearance (CL)

- Volume of distribution (Vd)

- Oral bioavailability (F%) - calculated by comparing AUC after oral and intravenous administration.

C. Protocol 3: Forced Degradation Study

This study is crucial for understanding the stability of the drug substance and for developing a stability-indicating analytical method.[15][17][22]

1. Stress Conditions:

- Acid Hydrolysis : Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60°C).

- Base Hydrolysis : Treat the drug substance with 0.1 M NaOH at an elevated temperature.

- Oxidative Degradation : Treat the drug substance with 3% H₂O₂ at room temperature.

- Thermal Degradation : Expose the solid drug substance to dry heat (e.g., 80°C).

- Photodegradation : Expose the drug substance to UV and visible light as per ICH Q1B guidelines.

2. Sample Preparation and Analysis:

- At various time points, withdraw samples from each stress condition.

- Neutralize the acidic and basic samples.

- Analyze all samples by a suitable analytical method, typically HPLC with UV or MS detection.

3. Data Evaluation:

- Identify and quantify the degradation products.

- Determine the primary degradation pathway(s).

- Ensure the analytical method is "stability-indicating," meaning it can separate the parent drug from all significant degradation products.

D. Protocol 4: Excipient Compatibility Study

This study is essential for selecting appropriate excipients for formulation development.[19][23][24]

1. Sample Preparation:

- Prepare binary mixtures of the drug substance with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).

- Prepare a control sample of the drug substance alone.

- Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

2. Sample Analysis:

- At initial and subsequent time points, analyze the samples for:

- Appearance : Any change in color or physical state.

- Assay : The amount of remaining drug substance.

- Related Substances : The formation of any new degradation products.

- Analytical techniques such as HPLC and DSC are commonly used.

3. Data Interpretation:

- Compare the results of the binary mixtures to the control sample.

- Any significant increase in degradation or the appearance of new degradation products in the presence of an excipient indicates a potential incompatibility.

VI. Conclusion: A Roadmap for Success

The development of substituted indole carboxylic acids as therapeutic agents holds immense promise. However, overcoming the inherent challenges of bioavailability and stability is a prerequisite for clinical success. This guide has provided a comprehensive framework for understanding and addressing these challenges. By integrating a thorough understanding of physicochemical properties, ADME profiles, and degradation pathways with robust experimental evaluation, researchers can rationally design and develop novel indole carboxylic acid-based drugs with optimized pharmacokinetic and stability profiles. The detailed protocols provided herein serve as a practical starting point for these critical studies, ultimately paving the way for the next generation of innovative medicines.

References

-

Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK). Journal of Medicinal Chemistry. [Link]

-

Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1 H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives Are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK). PubMed. [Link]

-

Photodegradation kinetics of some indolecarboxylic acids and their regulation effects on plant growth (groundnut and haricot bean). PubMed. [Link]

-

Caco-2 Permeability Assay. Creative Bioarray. [Link]

-

A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefossé. [Link]

-

Oxidation of indole by cytochrome P450 enzymes. PubMed. [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Royal Society of Chemistry. [Link]

-

Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

-

Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

-

Drug-excipient compatibility testing using a high-throughput approach and statistical design. PubMed. [Link]

-

Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI. [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Drug Excipient Compatibility Test Procedure. Scribd. [Link]

-

Synthetic cannabinoids. Wikipedia. [Link]

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical. [Link]

-

A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. PubMed. [Link]

-

Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed. [Link]

-

Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. [Link]

-

Forced Degradation Studies. MedCrave. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

-

Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. [Link]

-

Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC. [Link]

-

Metabolism of fluorine-containing drugs. PubMed. [Link]

-

The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ropinirole. Wikipedia. [Link]

-

Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. PubMed. [Link]

-

Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes. PubMed. [Link]

-

A flavin-dependent tryptophan 6-halogenase and its use in modification of pyrrolnitrin biosynthesis. ResearchGate. [Link]

-

Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. ResearchGate. [Link]

-

Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers. [Link]

-

Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

KEGG PATHWAY Database. Genome.jp. [Link]

-

5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. MDPI. [Link]

-

Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Royal Society of Chemistry. [Link]

-

Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. PubMed. [Link]

Sources

- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1 H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photodegradation kinetics of some indolecarboxylic acids and their regulation effects on plant growth (groundnut and haricot bean) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. scribd.com [scribd.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. Integrating Carbon-Halogen Bond Formation into Medicinal Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]

- 20. researchgate.net [researchgate.net]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. ijrpp.com [ijrpp.com]

- 23. scispace.com [scispace.com]

- 24. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 5-Methyl-7-nitro-1H-indole-2-carboxylic Acid

This Application Note is structured as a comprehensive technical guide for the synthesis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid . It is designed for organic chemists and drug development professionals, prioritizing experimental reproducibility, mechanistic clarity, and safety.

Abstract & Application Scope

Substituted indole-2-carboxylic acids are critical scaffolds in medicinal chemistry, serving as precursors for NMDA receptor antagonists (glycine site), FBPase inhibitors, and HIV-1 integrase inhibitors. The presence of a nitro group at the 7-position combined with a 5-methyl substituent presents specific synthetic challenges due to the electron-withdrawing nature of the nitro group, which deactivates the ring toward electrophilic cyclization.

This protocol details a robust, four-step synthesis starting from 4-methyl-2-nitroaniline . The route utilizes the Japp-Klingemann reaction to generate a hydrazone intermediate, followed by a Fischer Indole Cyclization mediated by polyphosphoric acid (PPA). This method is preferred over direct nitration, which lacks regioselectivity for the 7-position in the presence of a 2-carboxyl group.

Retrosynthetic Analysis

To ensure high regiochemical fidelity, the indole core is constructed after establishing the substitution pattern on the benzene ring. The 2-carboxylic acid moiety is derived from an ethyl ester, which is formed via the cyclization of an ethyl pyruvate hydrazone.

Figure 1: Retrosynthetic strategy utilizing the Japp-Klingemann/Fischer Indole sequence.

Experimental Protocol

Stage 1: Diazotization and Japp-Klingemann Condensation

This stage converts the aniline into a diazonium salt, which then couples with ethyl 2-methylacetoacetate. Under basic conditions, the acetyl group of the keto-ester is cleaved (deacylation), yielding the desired hydrazone.

Reagents:

-

4-Methyl-2-nitroaniline (2-Nitro-p-toluidine)

-

Sodium Nitrite (

) -

Hydrochloric Acid (conc. HCl)

-

Ethyl 2-methylacetoacetate[1]

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

Protocol:

-

Diazotization:

-

In a 500 mL 3-neck flask, dissolve 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol) in concentrated HCl (30 mL) and water (30 mL).

-

Cool the suspension to 0–5 °C in an ice/salt bath.

-

Add a solution of

(4.8 g, 69.0 mmol) in water (10 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes. The solution should become clear/translucent yellow.

-

-

Coupling (Japp-Klingemann):

-

In a separate flask, dissolve ethyl 2-methylacetoacetate (9.5 g, 66.0 mmol) in Ethanol (50 mL).

-

Prepare a solution of KOH (50% aq, chilled) and add it to the ester solution at 0 °C.

-

Critical Step: Slowly add the cold diazonium salt solution to the alkaline ester solution over 30–45 minutes. Maintain pH > 10 and temperature < 5 °C.

-

The acetyl group cleavage occurs in situ. A colored precipitate (the hydrazone) will form.

-

-

Isolation:

-

Stir for 2 hours at 0 °C, then allow to warm to room temperature overnight.

-

Acidify the mixture with dilute HCl to pH ~4.

-

Filter the precipitate, wash thoroughly with water, and dry in a vacuum oven at 45 °C.

-

Product: Ethyl pyruvate 2-nitro-4-methylphenylhydrazone (Yellow/Orange solid).

-

Stage 2: Fischer Indole Cyclization

The hydrazone is cyclized using Polyphosphoric Acid (PPA). PPA acts as both the solvent and the Lewis acid catalyst, facilitating the [3,3]-sigmatropic rearrangement.

Reagents:

-

Hydrazone intermediate (from Stage 1)[4]

-

Polyphosphoric Acid (PPA) - High viscosity

Protocol:

-

Pre-heat PPA (approx. 10-15 g per gram of hydrazone) in a beaker or wide-mouth flask to 80 °C to reduce viscosity.

-

Add the Hydrazone (dry powder) in small portions to the stirring PPA.

-

Caution: The reaction is exothermic. Monitor internal temperature; do not exceed 110 °C during addition.

-

-

Once addition is complete, heat the mixture to 100–110 °C for 2–4 hours.

-

Monitoring: Reaction progress can be monitored by TLC (Hexane:EtOAc 3:1). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

-

-

Quenching:

-

Cool the reaction mixture to ~60 °C.

-

Pour the syrup slowly onto crushed ice (approx. 5x the volume of PPA) with vigorous stirring.

-

Allow the PPA to fully hydrolyze/dissolve (this may take 1-2 hours of stirring).

-

-

Isolation:

Stage 3: Saponification (Hydrolysis)

The ethyl ester is hydrolyzed to the free carboxylic acid using standard basic conditions.

Reagents:

-

Ethyl 5-methyl-7-nitroindole-2-carboxylate

-

Lithium Hydroxide (

) or NaOH -

THF/Water or Methanol/Water (3:1)

Protocol:

-

Dissolve the indole ester (1.0 equiv) in THF/Water (3:1).

-

Add LiOH (3.0 equiv).

-

Stir at 60 °C for 4–6 hours.

-

Concentrate the organic solvent under reduced pressure.

-

Dilute with water and wash with Ethyl Acetate (to remove unreacted ester/impurities).

-

Acidify the aqueous layer with 1M HCl to pH 2. The product will precipitate.[3][5]

-

Final Product: 5-methyl-7-nitro-1H-indole-2-carboxylic acid.

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow from aniline precursor to final carboxylic acid.

Technical Data & Troubleshooting

Reagent Stoichiometry Table

| Component | Equiv. | Role | Critical Parameter |

| 4-Methyl-2-nitroaniline | 1.0 | SM | Purity >98% |

| NaNO2 | 1.05 | Reagent | Keep T < 5°C |

| Ethyl 2-methylacetoacetate | 1.0 | Reagent | Freshly distilled if old |

| PPA | 10-15x (w/w) | Solvent/Cat | Mechanical stirring required |

| LiOH | 3.0 | Reagent | Monitor conversion by TLC |

Troubleshooting Guide

-

Low Yield in Japp-Klingemann: Ensure the pH remains highly alkaline during the coupling. If the pH drops, the deacylation (loss of acetyl group) may be incomplete, leading to the wrong azo intermediate.

-

Incomplete Cyclization: Nitro groups deactivate the ring. If the reaction in PPA is sluggish at 100 °C, increase temperature to 115 °C but do not exceed 120 °C to avoid charring/decomposition.

-

PPA Handling: PPA is extremely viscous at room temperature. Always heat it before attempting to stir. When quenching, add the hot PPA to ice, not water to PPA, to manage the exotherm.

References

-

Parmerter, S. M.; Cook, A. G.; Dixon, W. B. (1958). "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole". Journal of the American Chemical Society, 80(17), 4621–4623. Link

-

Xu, B.; et al. (2014).[7][8] "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase". Bioorganic & Medicinal Chemistry, 22(6), 1958-1965. Link

-

Organic Reactions (1959).[9] "The Japp-Klingemann Reaction".[1][9][10][11] Organic Reactions, Vol 10. Link

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 7. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Japp-Klingemann_reaction [chemeurope.com]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Synthesis & Reagent Protocols for 5-Methyl-7-Nitro-1H-Indole-2-Carboxylic Acid

Introduction & Scope

Target Molecule: 5-Methyl-7-nitro-1H-indole-2-carboxylic acid CAS Registry Number: (Analogous to 7-nitroindole-2-carboxylic acid, specific isomer CAS may vary by salt form) Primary Application: Critical intermediate in the synthesis of NMDA receptor antagonists (e.g., Gavestinel derivatives) and glycine site antagonists used in neuropharmacology.